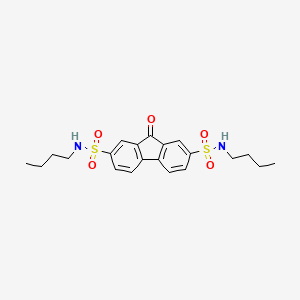
N,N'-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C21H26N2O5S2 It is a member of the fluorene family, characterized by a fluorene core with two sulfonamide groups and two butyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide groups can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of materials with unique electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The fluorene core provides a rigid, planar structure that can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide: Similar structure but with tert-butyl groups instead of butyl groups.
N,N’-Di-sec-butyl-9-oxo-9H-fluorene-2,7-disulfonamide: Similar structure but with sec-butyl groups.
N,N’-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide: Similar structure but with benzyl groups.
Uniqueness
N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of butyl groups and sulfonamide functionalities. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C21H26N2O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-N,7-N-dibutyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-5-11-22-29(25,26)15-7-9-17-18-10-8-16(30(27,28)23-12-6-4-2)14-20(18)21(24)19(17)13-15/h7-10,13-14,22-23H,3-6,11-12H2,1-2H3 |
InChI Key |
GEWIYOPDERAEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


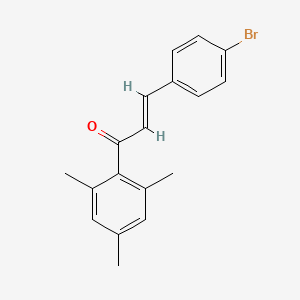
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
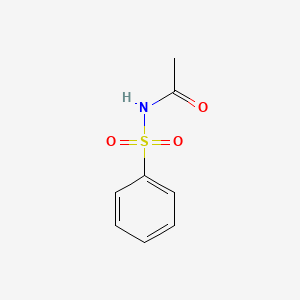
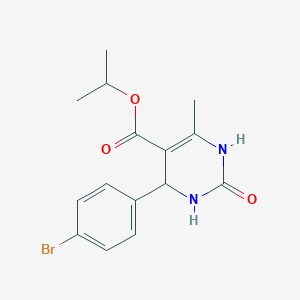
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
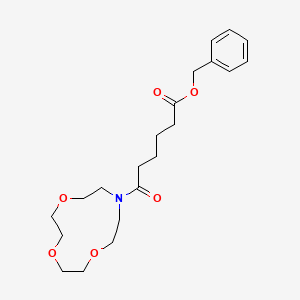
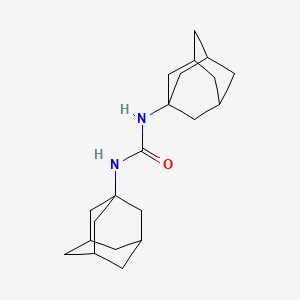
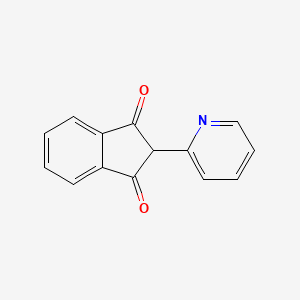
![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)
